molecular formula C7H9NO3 B14166247 Ethyl 2-(1,3-oxazol-2-YL)acetate

Ethyl 2-(1,3-oxazol-2-YL)acetate

Cat. No.: B14166247
M. Wt: 155.15 g/mol
InChI Key: FXWLQNCICFITCB-UHFFFAOYSA-N
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Description

Ethyl 2-(1,3-oxazol-2-yl)acetate is an organic compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is known for its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(1,3-oxazol-2-yl)acetate can be synthesized through several methods. One common approach involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The reaction typically occurs at room temperature, resulting in the formation of oxazolines, which can then be oxidized to oxazoles using commercial manganese dioxide .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves continuous flow processes. These processes offer advantages such as improved safety profiles, higher yields, and reduced reaction times. For example, the use of a packed reactor containing manganese dioxide allows for the efficient oxidation of oxazolines to oxazoles .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1,3-oxazol-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 2-(1,3-oxazol-2-yl)acetate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or bind to receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Ethyl 2-(1,3-oxazol-2-yl)acetate can be compared with other oxazole derivatives:

Conclusion

This compound is a versatile compound with significant applications in various scientific fields Its unique structure and reactivity make it valuable for research and industrial purposes

Properties

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

ethyl 2-(1,3-oxazol-2-yl)acetate

InChI

InChI=1S/C7H9NO3/c1-2-10-7(9)5-6-8-3-4-11-6/h3-4H,2,5H2,1H3

InChI Key

FXWLQNCICFITCB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC=CO1

Origin of Product

United States

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